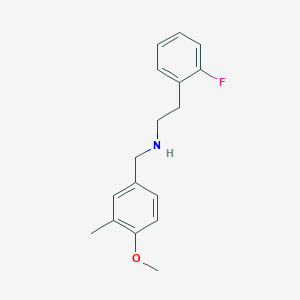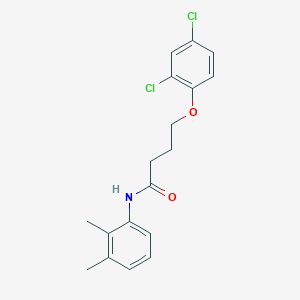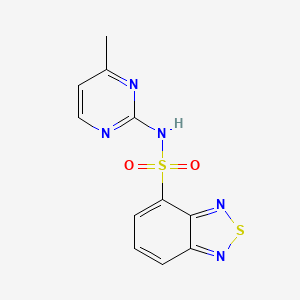![molecular formula C23H24N2O4S B4655912 N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethylbenzamide](/img/structure/B4655912.png)
N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethylbenzamide
Übersicht
Beschreibung
N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethylbenzamide, also known as A-804598, is a small molecule antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP and plays a role in inflammation, pain, and immune responses. A-804598 has been shown to have potential therapeutic applications in a variety of diseases, including chronic pain, inflammatory bowel disease, and cancer.
Wirkmechanismus
N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethylbenzamide acts as a selective antagonist of the P2X7 receptor, blocking its activation by extracellular ATP. The P2X7 receptor is expressed on immune cells, including macrophages and T cells, and plays a role in the release of pro-inflammatory cytokines and chemokines. By blocking the P2X7 receptor, this compound can reduce inflammation and pain in preclinical models.
Biochemical and Physiological Effects
This compound has been shown to have potent analgesic and anti-inflammatory effects in preclinical models of chronic pain and inflammatory bowel disease. In addition, this compound has been shown to inhibit tumor growth and metastasis in preclinical models of cancer. The exact biochemical and physiological effects of this compound are still being investigated, but it is believed to act through the inhibition of P2X7 receptor signaling.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethylbenzamide has several advantages for use in lab experiments. It is a selective antagonist of the P2X7 receptor, allowing for specific targeting of this receptor and avoiding potential off-target effects. It is also a small molecule, making it easy to administer and study in preclinical models. However, there are limitations to the use of this compound in lab experiments. Its potency and efficacy may vary depending on the specific disease model being studied, and its safety and efficacy in humans have not yet been fully established.
Zukünftige Richtungen
There are several potential future directions for the study of N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethylbenzamide. One area of interest is the development of more potent and selective P2X7 receptor antagonists for use in preclinical and clinical studies. Another area of interest is the investigation of the role of the P2X7 receptor in other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, the potential therapeutic applications of this compound in humans, particularly in the treatment of chronic pain and inflammatory bowel disease, warrant further investigation.
Wissenschaftliche Forschungsanwendungen
N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethylbenzamide has been extensively studied in preclinical models of diseases such as chronic pain, inflammatory bowel disease, and cancer. In these studies, this compound has been shown to have potent analgesic and anti-inflammatory effects, as well as the ability to inhibit tumor growth and metastasis.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-pyridin-3-ylethyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-16-6-7-18(13-17(16)2)23(26)25-15-22(19-5-4-12-24-14-19)30(27,28)21-10-8-20(29-3)9-11-21/h4-14,22H,15H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLXWXVWTJDBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-chloro-2-methylphenyl)amino]-4-oxo-4-phenylbutanoic acid](/img/structure/B4655840.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4655848.png)

![4-chloro-N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4655857.png)

acetate](/img/structure/B4655865.png)
![N-mesityl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4655872.png)
![(2-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4655876.png)
![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B4655886.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide](/img/structure/B4655897.png)
![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4655898.png)


![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4655926.png)